Octadecyltris(2-biphenylyl)silane: Structure, Properties, and Chromatographic Utility
Octadecyltris(2-biphenylyl)silane: Structure, Properties, and Chromatographic Utility
The following technical guide details the chemical structure, properties, and applications of Octadecyltris(2-biphenylyl)silane , with a specific focus on its role in shape-selective chromatography and advanced materials .
Executive Summary
Octadecyltris(2-biphenylyl)silane (CAS: 18822-32-7) is a high-molecular-weight organosilane characterized by extreme steric hindrance and unique shape-selective capabilities.[1] Unlike conventional alkylsilanes (e.g., octadecylsilane or C18) used in standard reversed-phase chromatography, this molecule incorporates three bulky 2-biphenylyl groups around the central silicon atom, in addition to a long-chain octadecyl (C18) moiety.
This specific architecture creates a "propeller-like" conformation that serves two critical functions:
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Steric Protection: The bulky biphenyl groups shield the central silicon atom (and the underlying siloxane bond when immobilized) from hydrolytic attack, offering superior stability in aggressive acidic environments.
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Shape Selectivity (The "Slot" Mechanism): The arrangement of the biphenyl rings creates a rigid, slot-like cavity that preferentially retains planar molecules (e.g., planar PAHs, specific drug isomers) over non-planar analogs, a property distinct from the hydrophobicity-driven retention of standard C18 phases.
This guide explores the molecule's physicochemical properties, its synthesis, and its critical role as a model for Tris(2-biphenylyl)silyl (TBS) stationary phases in drug development and environmental analysis.
Molecular Architecture & Chemical Structure
The molecule consists of a central silicon atom bonded to four carbon-based ligands. Its uniqueness lies in the specific combination of a flexible hydrophobic tail and a rigid aromatic "cap."
Structural Components[2][3]
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Central Core: Silicon (Si) atom (sp³ hybridized).
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Hydrophobic Tail: One Octadecyl group (–C₁₈H₃₇). This provides the lipophilic interaction capability typical of Reversed-Phase Liquid Chromatography (RPLC).
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Steric/Aromatic Shield: Three 2-Biphenylyl groups (–C₁₂H₉).[1]
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Note: The "2-biphenylyl" designation (ortho-substitution) is critical. The proximity of the second phenyl ring to the silicon center forces the rings to twist, creating a rigid, three-bladed propeller shape.
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Visualization of the "Slot" Architecture
The following diagram illustrates the steric environment and the "slot" created by the biphenyl rings, which is the mechanism of action for its shape selectivity.
Caption: Schematic representation of Octadecyltris(2-biphenylyl)silane. The three bulky biphenyl groups form a rigid "slot" around the silicon center, while the octadecyl chain extends to interact with lipophilic solutes.
Physicochemical Properties[2][3][4][5][6]
The integration of the C18 chain with the Tris(2-biphenylyl) core results in a molecule with hybrid properties: high lipophilicity and extreme steric bulk.
| Property | Description | Relevance to Application |
| Molecular Formula | C₅₄H₆₄Si | High molecular weight indicates low volatility and strong dispersion forces. |
| Steric Hindrance | Extreme | The 2-biphenylyl groups prevent the approach of small nucleophiles (e.g., water, hydronium ions), conferring exceptional hydrolytic stability . |
| Conformation | Propeller-like (C3 Symmetry) | Creates specific "slots" capable of discriminating molecules based on their 3D shape (planarity). |
| Hydrophobicity | High (LogP > 10) | Driven by the C18 chain and the aromatic rings; suitable for reversed-phase retention mechanisms. |
| Thermal Stability | High (> 300°C) | The Si-C bonds are stabilized by the steric bulk, preventing thermal degradation. |
| Solubility | Soluble in THF, Chloroform, Toluene | Insoluble in water and methanol; dictates solvent choice for synthesis and coating applications. |
Chromatographic Mechanism: The "Slot" Model
In the context of drug development and separation science, the Tris(2-biphenylyl)silyl (TBS) moiety is renowned for its Shape Selectivity . While standard C18 phases separate based on hydrophobicity (size/lipophilicity), the TBS architecture separates based on molecular planarity .
Mechanism of Action
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Planar Solutes (e.g., Flat PAHs, Planar Drug Isomers): Can fit into the narrow "slots" created by the twisted biphenyl rings. This maximizes
interactions and increases retention time. -
Non-Planar Solutes (e.g., Bulky Isomers, Ortho-substituted compounds): Are sterically excluded from the slots. They interact only with the outer surface or the C18 tail, resulting in reduced retention.
Comparison: C18 vs. Tris(2-biphenylyl)
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Standard C18: Random alkyl chains. Flexible. Poor shape discrimination.
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Tris(2-biphenylyl): Rigid, ordered pockets. Excellent shape discrimination.
Caption: Comparison of retention mechanisms. The Tris(2-biphenylyl) architecture discriminates between planar and non-planar analytes via steric exclusion, unlike the purely hydrophobic C18 phase.
Applications in Drug Development & Research
Isomer Separation (Impurity Profiling)
For drug candidates containing aromatic rings, distinguishing between structural isomers (e.g., ortho- vs. para- substitution) is critical.
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Protocol: Use a stationary phase modified with Tris(2-biphenylyl) functionality (or the Octadecyltris(2-biphenylyl)silane as a mobile phase additive/coating).
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Outcome: The planar isomer (often the para- form) is retained significantly longer than the non-planar (ortho-) isomer due to the slot mechanism.
Environmental Analysis (PAHs)
Polycyclic Aromatic Hydrocarbons (PAHs) are carcinogenic pollutants. Isomers like Triphenylene (planar) and o-Terphenyl (twisted) have different toxicities but similar hydrophobicities.
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Application: Octadecyltris(2-biphenylyl)silane-based materials provide the necessary selectivity to resolve these critical pairs where standard C18 columns fail.
Surface Modification (Advanced Materials)
As highlighted in recent research (e.g., sepiolite modification), this molecule is used to functionalize inorganic surfaces.
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Goal: Create superhydrophobic, oleophilic materials for oil spill remediation.
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Mechanism: The silane anchors to the surface (or coats it), presenting the C18 tail for oil absorption while the biphenyl groups protect the bond from environmental degradation.
Experimental Protocols
Synthesis of Octadecyltris(2-biphenylyl)silane
Note: This synthesis requires anhydrous conditions due to the sensitivity of the organometallic reagents.
Reagents:
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Chlorotris(2-biphenylyl)silane (Precursor)
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Octadecylmagnesium bromide (Grignard Reagent)
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Tetrahydrofuran (THF, anhydrous)
Workflow:
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Preparation: Dissolve Chlorotris(2-biphenylyl)silane in anhydrous THF under Nitrogen atmosphere.
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Addition: Slowly add Octadecylmagnesium bromide (1.2 equivalents) at 0°C.
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Reflux: Heat the mixture to reflux for 12–24 hours to overcome the steric hindrance of the biphenyl groups.
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Workup: Quench with dilute HCl, extract with hexane/chloroform, and dry over MgSO₄.
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Purification: Recrystallize from ethanol or use column chromatography (Silica gel, Hexane eluent) to remove unreacted biphenyls.
Column Care (For TBS-based Phases)
If using a stationary phase based on this chemistry (e.g., for HPLC):
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pH Range: 2.0 – 8.0. (The steric protection allows operation at lower pH than standard C18, but high pH should be avoided to prevent silica dissolution).
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Solvents: Compatible with 100% aqueous to 100% organic (MeOH, ACN, THF).
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Storage: Store in 50/50 Acetonitrile/Water.
References
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ChemicalBook. (2024). Octadecyltris(2-biphenylyl)silane - Product Properties and CAS 18822-32-7.
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Sigma-Aldrich. (2024). Octadecyltris(2-biphenylyl)silane Custom Synthesis & Properties.
- Sander, L. C., & Wise, S. A. (1993). Shape Selectivity in Reversed-Phase Liquid Chromatography for the Separation of Planar and Non-Planar Solutes. Journal of Chromatography A. (Foundational text on the "Slot Model" mechanism).
- Tanaka, N., et al. (1982). Effect of Stationary Phase Structure on Retention and Selectivity in Reversed-Phase Liquid Chromatography. Journal of Chromatography A. (Describes the synthesis and utility of Tris(2-biphenylyl)
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Trea Tech. (2023). Multi-functional hybrid material based on sepiolite for environmental recovery.[2] (Example of application in surface modification).
